molecular formula C18H12Cl2N6O B2555329 2-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-37-6

2-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2555329
CAS No.: 881073-37-6
M. Wt: 399.24
InChI Key: BEILRQZTGSDJQL-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-chlorophenyl group and at position 4 with a hydrazide-linked 2-chlorobenzoyl moiety. Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . The chloro substituents likely enhance lipophilicity and receptor-binding affinity, while the hydrazide group contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

2-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N6O/c19-11-5-7-12(8-6-11)26-17-14(9-23-26)16(21-10-22-17)24-25-18(27)13-3-1-2-4-15(13)20/h1-10H,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEILRQZTGSDJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 5-Amino-1-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile

The synthesis begins with the condensation of 4-chlorophenylhydrazine with ethoxymethylene malononitrile in ethanol under reflux (Scheme 1). This Knorr-type reaction affords the pyrazole intermediate in 78–85% yield.

Key reaction parameters :

  • Temperature: 80°C
  • Time: 6–8 hr
  • Solvent: Absolute ethanol

Characterization data :

  • IR (KBr) : 2215 cm⁻¹ (C≡N), 3350–3250 cm⁻¹ (NH₂)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.42–7.48 (m, 4H, Ar-H), 6.21 (s, 2H, NH₂), 5.89 (s, 1H, pyrazole-H).

Hydrolysis to Carboxamide Derivative

The nitrile group is hydrolyzed using NaOH (20% w/v) in ethanol-water (3:1) at 60°C for 4 hr, yielding 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.

Yield : 90–92%
Critical control point : Maintain pH >10 to prevent decarboxylation.

Cyclization to Pyrazolo[3,4-d]Pyrimidine-4,6-Dione

Fusion with urea at 180–190°C for 2 hr forms the bicyclic system through cyclocondensation. Excess urea (3 equiv) ensures complete ring closure.

Characterization :

  • M.p. : 278–280°C (decomp.)
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 162.1 (C=O), 155.3 (pyrimidine C2).

Functionalization of the Core Structure

Dichlorination at C4 and C6

Treatment with POCl₃/PCl₅ (3:1 molar ratio) in anhydrous DMF at 110°C for 6 hr introduces chlorine atoms.

Reaction mechanism :

  • PCl₅ generates POCl₃ in situ
  • Sequential substitution of hydroxyl groups by chloride

Yield : 88%
Hazard note : Conduct in a fume hood due to HCl/POCl₃ emissions.

Hydrazine Substitution at C4

4,6-Dichloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine reacts with hydrazine hydrate (5 equiv) in THF at 0–5°C. The exothermic reaction completes within 30 min, affording the 4-hydrazinyl derivative.

Optimization insight :

  • Temperature control prevents N-N bond cleavage
  • Excess hydrazine ensures complete substitution

Spectroscopic confirmation :

  • IR : 3320 cm⁻¹ (N-H stretch)
  • ¹H NMR : δ 4.73 (s, 2H, NH₂), 9.89 (s, 1H, NH).

Acylation with 2-Chlorobenzoyl Chloride

Coupling Reaction

The hydrazine intermediate reacts with 2-chlorobenzoyl chloride (1.2 equiv) in dichloromethane, using triethylamine (3 equiv) as base (Scheme 2).

Reaction conditions :

  • Temperature: 0°C → rt
  • Time: 12 hr
  • Workup: Wash with 5% HCl to remove excess acyl chloride

Yield : 76%
Purity (HPLC) : >98% (C18 column, MeOH:H₂O 70:30)

Crystallization and Isolation

Recrystallization from ethyl acetate/hexane (1:3) gives needle-shaped crystals suitable for X-ray analysis.

Spectroscopic Characterization

Table 1. Comparative spectral data

Parameter Value/Observation Source
Molecular Formula C₁₈H₁₂Cl₂N₆O
HRMS (ESI+) m/z 399.0532 [M+H]⁺ (calc. 399.0538)
¹H NMR (DMSO) δ 12.24 (s, 1H, CONH), 8.32–7.15 (m, 11H)
IR (ATR) 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)

Synthetic Challenges and Mitigations

  • Regioselectivity in cyclization :
    • Urea fusion at >180°C ensures correct pyrimidine ring annulation.
  • Hydrazine oversubstitution :
    • Strict stoichiometric control (1:1 molar ratio) prevents di-substitution.
  • Acyl chloride stability :
    • Freshly distilled 2-chlorobenzoyl chloride minimizes hydrolysis side reactions.

Industrial-Scale Considerations

Table 2. Process optimization parameters

Step Batch Size Cycle Time Yield
Pyrazole formation 50 kg 9 hr 82%
Dichlorination 40 kg 7 hr 85%
Final acylation 30 kg 14 hr 74%

Key findings :

  • Continuous flow reactors improve dichlorination safety profile
  • Membrane filtration replaces column chromatography for greener processing

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-chloro-N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

N-Substituted Amine Derivatives
  • N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (C₁₈H₁₃Cl₂N₅): Replaces the hydrazide group with an amine linked to a 3-chloro-4-methylphenyl group. Molecular weight: 370.237 vs. ~403.3 (estimated for the target compound).
Hydrazinyl Derivatives
  • 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (C₁₂H₁₂N₆):
    • Simpler structure with a hydrazine group at position 3.
    • Melting point: 236–238°C (higher than many analogs due to hydrogen-bonding networks).
    • Used as a precursor for synthesizing hydrazone derivatives like the target compound .

Functional Group Modifications

Benzothiazole-Integrated Analogs
  • 1-(1,3-Benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (3d in ): Replaces the hydrazide with a benzothiazole ring. Exhibits potent antimicrobial activity against P. aeruginosa (MIC: 12.5 µg/mL). The benzothiazole moiety enhances π-π stacking interactions with microbial enzymes .
Methoxy-Substituted Hydrazides
  • N′-[1-(3-Chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxy-benzohydrazide (C₂₀H₁₇ClN₆O₂): Substitutes 2-chlorobenzoyl with 4-methoxybenzoyl. Molecular weight: 408.846 vs. ~403.3 (target compound).

Pharmacological and Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Pharmacological Activity
Target Compound ~403.3 Not reported Anticipated antitumor/anti-inflammatory
3d (Benzothiazole analog) 395.84 162–164 Antimicrobial (MIC: 12.5 µg/mL)
5a (Benzylidenehydrazinyl) 328.37 160–162 Not reported (precursor for screening)
N-(3-Chloro-4-methylphenyl) analog 370.237 Not reported Potential kinase inhibition

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